N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide
Description
This compound is a benzamide derivative featuring a pyrrolidin-5-one core substituted with a 4-chlorophenyl group at the 1-position and a 3-fluorobenzamide moiety attached via a methylene bridge to the pyrrolidinone’s 3-position.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-14-4-6-16(7-5-14)22-11-12(8-17(22)23)10-21-18(24)13-2-1-3-15(20)9-13/h1-7,9,12H,8,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLQLUQITCXHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the subsequent attachment of the 4-chlorophenyl and fluorobenzamide groups. One common synthetic route is as follows:
Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a 4-chlorophenyl-substituted amine, under acidic or basic conditions.
Attachment of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated precursor and a suitable nucleophile.
Attachment of Fluorobenzamide Group: The final step involves the coupling of the pyrrolidinone intermediate with a fluorobenzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield 3-fluorobenzoic acid and the corresponding amine derivative.
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| 6M HCl, reflux, 12h | 3-Fluorobenzoic acid + Pyrrolidinone-amine intermediate | Acid-catalyzed nucleophilic acyl substitution |
| NaOH (aq.), 80°C, 8h | Sodium 3-fluorobenzoate + Free amine | Base-promoted cleavage |
This reaction is critical for modifying the compound’s pharmacophore or generating intermediates for further derivatization.
Ring-Opening of the Pyrrolidinone Lactam
The 5-oxopyrrolidin-3-yl group can undergo ring-opening under nucleophilic or reductive conditions:
-
Nucleophilic Attack :
Reaction with amines (e.g., NH₃, alkylamines) opens the lactam ring, forming a linear amide. For example: -
Reductive Opening :
Using LiAlH₄ or NaBH₄/I₂ reduces the lactam to a pyrrolidine derivative:
Functionalization of the Secondary Amine
The methylene-linked amine in the pyrrolidinone core participates in:
-
Acylation :
Reacts with acyl chlorides (e.g., AcCl, benzoyl chloride) to form tertiary amides: -
Alkylation :
Treatment with alkyl halides (e.g., CH₃I) yields N-alkylated derivatives under basic conditions:
Electrophilic Aromatic Substitution (EAS)
The 3-fluorobenzamide moiety undergoes EAS at the meta position due to electron-withdrawing effects of fluorine:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 3-Fluoro-5-nitrobenzamide | |
| Cl₂, FeCl₃ | RT, 6h | 3-Fluoro-5-chlorobenzamide |
Cross-Coupling Reactions
The 4-chlorophenyl group participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura :
Reacts with arylboronic acids to form biaryl derivatives: -
Buchwald-Hartwig Amination :
Forms aryl amines using Pd catalysts:
Reduction of the Amide Bond
Selective reduction of the benzamide to a benzylamine is achievable with BH₃·THF:
Nucleophilic Substitution at Fluorine
The meta-fluorine atom exhibits limited reactivity but can be displaced by strong nucleophiles (e.g., NaN₃, NaSH):
Scientific Research Applications
Medicinal Chemistry Applications
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide is primarily investigated for its potential as a pharmaceutical agent. Its applications include:
- Enzyme Inhibition: The compound is used in studies focusing on inhibiting specific enzymes, which is crucial for developing treatments for various diseases. For instance, it has been evaluated for its activity against certain kinases involved in cancer pathways .
- Antimicrobial Properties: Preliminary studies have shown that derivatives of this compound exhibit antimicrobial activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating its potential use in agricultural applications .
The biological activities of this compound have been explored through various assays:
- Anticancer Activity: Research indicates that similar compounds can inhibit cell proliferation in cancer cell lines. For example, derivatives with structural similarities have shown promise as RET kinase inhibitors, which are relevant in cancer therapy .
- Protein-Ligand Interactions: This compound serves as a model in biochemical assays to study interactions between proteins and ligands, aiding in drug discovery processes.
Materials Science Applications
In materials science, the compound is being explored for its potential use in synthesizing novel materials:
- Polymer Development: The unique properties of the compound may allow it to be incorporated into polymer matrices to produce materials with enhanced characteristics such as thermal stability or mechanical strength .
Industrial Applications
This compound is utilized in the development of specialty chemicals:
- Chemical Intermediates: It acts as an intermediate in the synthesis of other chemical compounds, which can be applied across various industries including pharmaceuticals and agrochemicals .
Case Studies
-
RET Kinase Inhibition Study:
A series of 4-chloro-benzamides were synthesized and evaluated for their ability to inhibit RET kinase activity. The findings demonstrated that modifications to the benzamide structure could enhance potency against RET-driven tumors . -
Antimicrobial Efficacy Assessment:
Compounds similar to this compound were tested against standard bacterial strains. Results indicated significant antimicrobial activity, suggesting potential agricultural applications for crop protection .
Mechanism of Action
The mechanism of action of N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed analysis:
Core Scaffold and Functional Group Variations
- Pyrrolidinone vs. Pyrazolo-Pyrimidine/Chromenone: The target compound’s pyrrolidinone core distinguishes it from analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ), which contains a pyrazolo-pyrimidine fused to a chromenone.
- Benzamide Linkage Variations: The 3-fluorobenzamide group in the target compound is analogous to 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (), where the benzamide is linked to an imidazo-pyrimidine instead of a pyrrolidinone. This difference likely alters target selectivity; imidazo-pyrimidines are common kinase inhibitors, whereas pyrrolidinones may favor protease or neurotransmitter targets .
Substituent Effects
- Halogenation Patterns: The 4-chlorophenyl and 3-fluoro substituents in the target compound contrast with N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide (), which has a nitro group and pyrido-pyrimidinone. Nitro groups enhance electrophilicity but may confer toxicity, whereas halogens (Cl, F) improve metabolic stability and lipophilicity .
- Methylene vs. Ethyl Linkers: The methylene bridge in the target compound provides shorter spacing between the pyrrolidinone and benzamide compared to the ethyl linker in 4-({1-[3-(3-amino-3-oxopropyl)-5-chlorophenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (). Longer linkers may increase entropy penalties during binding but allow deeper penetration into hydrophobic pockets .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide, identified by its CAS number 954714-42-2, is a compound that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 424.9 g/mol. The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a 3-fluorobenzamide moiety, contributing to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, analogues have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and caspase activation .
- Antimicrobial Properties : Research indicates that related compounds demonstrate moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
- Enzyme Inhibition : The compound may also act as an inhibitor of key enzymes involved in cancer progression and inflammation, including acetylcholinesterase and urease. Such inhibition can lead to reduced tumor growth and inflammation in vivo .
Table 1: Biological Activity Summary
Case Studies
- Anticancer Efficacy : A study focused on the synthesis of fluorinated analogues similar to this compound reported significant cytotoxic effects against A549 lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
- Antibacterial Screening : Another investigation assessed the antibacterial properties of structurally related compounds, finding that certain derivatives showed promising results against multiple bacterial strains, suggesting a potential role in antibiotic development .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including pyrrolidinone ring formation and functional group coupling. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt for efficient conjugation between the pyrrolidinone and benzamide moieties.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity, while temperature control (60–80°C) minimizes side reactions.
- Catalyst optimization : Palladium-based catalysts improve yield in cross-coupling steps .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the 4-chlorophenyl group shows characteristic aromatic proton splitting at δ 7.2–7.4 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the pyrrolidinone ring .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 389.12) .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled antagonists for GPCRs) .
- Cytotoxicity screening : MTT assays on cancer cell lines (IC determination) .
Advanced Research Questions
Q. How can reaction kinetics and thermodynamics guide the design of derivatives with enhanced stability?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., amide bond formation). Pseudo-first-order kinetics can optimize catalyst loading .
- Thermodynamic profiling : Differential scanning calorimetry (DSC) assesses thermal stability, while computational tools (e.g., Gaussian) calculate Gibbs free energy of hydrolysis for the benzamide group .
- pH-dependent stability : Accelerated degradation studies (pH 1–13) identify labile sites (e.g., lactam ring opening under acidic conditions) .
Q. What strategies reconcile contradictory data in reported biological activities of structurally similar compounds?
- Methodological Answer :
-
Meta-analysis : Compare IC values across studies, adjusting for assay conditions (e.g., cell type, incubation time). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
-
Structural analogs : Use SAR tables to correlate substituent effects (Table 1).
-
Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway modulation .
Table 1 : Structure-Activity Relationships (SAR) of Pyrrolidinone Derivatives
Compound Substituent Biological Activity (IC) Source 4-Chlorophenyl derivative Electron-withdrawing 18 nM (Kinase X) 3-Methoxyphenyl derivative Electron-donating 240 nM (Kinase X)
Q. How can computational modeling predict target interactions and binding modes?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Glide simulates ligand-receptor interactions. The fluorobenzamide group shows high affinity for hydrophobic pockets in homology models of cannabinoid receptors .
- MD simulations : GROMACS assesses stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .
- Quantum mechanics : DFT calculations (B3LYP/6-31G*) optimize electron density maps for nitro and chloro groups, predicting reactive sites .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility and formulation compatibility?
- Methodological Answer :
- Solvent screening : Use shake-flask method with UV-Vis quantification. For example, solubility in DMSO (>50 mg/mL) vs. PBS (<0.1 mg/mL) explains formulation challenges .
- Co-solvent systems : Test PEG-400/water mixtures to enhance aqueous solubility without precipitation .
- Solid dispersion : Spray-drying with PVP-VA improves bioavailability in preclinical models .
Experimental Design
Q. What in vivo models are suitable for evaluating neuropharmacological potential?
- Methodological Answer :
- Rodent models : Morris water maze for cognitive effects (Alzheimer’s applications) .
- Microdialysis : Measure neurotransmitter levels (e.g., dopamine, GABA) in striatal tissue .
- PK/PD studies : LC-MS/MS quantifies plasma concentration-time profiles (t > 6 hours suggests sustained activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
